

Application Notes and Protocols for 4-MPD

Analytical Reference Material

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Compound of Interest

Compound Name: 4-Methylpentedrone

Cat. No.: B3026277

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Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone class, structurally related to pentedrone.^{[1][2]} As a novel psychoactive substance (NPS), the availability of well-characterized analytical reference materials and standardized protocols is crucial for forensic laboratories, clinical toxicology, and research institutions to unambiguously identify and quantify this compound.^{[3][4]} These application notes provide detailed information on the properties of 4-MPD analytical reference standards and validated protocols for its analysis using various instrumental techniques.

4-MPD Analytical Reference Material Specifications

Certified Reference Materials (CRMs) for 4-MPD are available from various suppliers and are essential for accurate calibration and method validation.^{[5][6][7]} It is recommended to use CRMs manufactured and tested under ISO/IEC 17025 and ISO 17034 international standards to ensure the quality and reliability of analytical results.^{[5][6]}

Table 1: General Specifications for 4-MPD Analytical Reference Material

Parameter	Specification	Source
Chemical Name	2-(methylamino)-1-(p-tolyl)pentan-1-one, monohydrochloride	[5]
Synonyms	4-methyl- α -methylamino-Valerophenone, 4-MPD	[5]
Form	Typically supplied as a hydrochloride salt	[3][5]
Appearance	White or off-white powder/crystalline solid	[3][8]
Molecular Formula	C ₁₃ H ₁₉ NO • HCl	[5]
Formula Weight	241.8 g/mol	[5]
Purity	≥98%	[5]
Storage	-20°C	[5]
Stability	≥ 5 years at -20°C	[5]

Quantitative Data from Toxicological Case Reports

The following table summarizes quantitative data from a fatal intoxication case involving 4-MPD, providing context for concentrations observed in biological matrices.[9][10]

Table 2: 4-MPD Concentrations in Biological Samples from a Fatal Intoxication Case

Biological Matrix	Concentration (ng/mL)
Peripheral Blood	1285
Cardiac Blood	1128
Urine	>10,000
Bile	1187
Vitreous Humor (Left)	734
Vitreous Humor (Right)	875

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate analysis and involves isolating 4-MPD from the sample matrix.[\[11\]](#)[\[12\]](#)

3.1.1. Solid Samples (Powders, Tablets)

- Homogenize the sample by grinding to a fine powder.[\[13\]](#)
- Accurately weigh a portion of the powdered sample.
- Dissolve the sample in an appropriate solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[\[13\]](#)
- Vortex the mixture to ensure complete dissolution.
- If necessary, centrifuge the sample to pellet any insoluble excipients.
- Transfer the supernatant to a clean vial for analysis.

3.1.2. Biological Samples (Blood, Urine)

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed for biological matrices.[\[14\]](#)

- Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 4-MPD-d3) to the sample.
- LLE Protocol:
 - Adjust the pH of the sample with a suitable buffer.
 - Add an immiscible organic solvent (e.g., ethyl acetate).
 - Vortex thoroughly to facilitate the extraction of 4-MPD into the organic layer.
 - Centrifuge to separate the layers.
 - Carefully transfer the organic layer to a new tube.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of 4-MPD.[\[13\]](#)[\[15\]](#)[\[16\]](#)

Table 3: GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	HP-5MS (or equivalent); 30 m x 0.25 mm x 0.25 μ m
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280°C
Injection Volume	1 μ L
Injection Mode	Split (e.g., 10:1) or Splitless
Oven Temperature Program	Initial temperature 80°C (hold 1 min), ramp at 20°C/min to 320°C (hold 3 min)
MSD Transfer Line	280°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-550

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and selective method for the analysis of 4-MPD and its metabolites.[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 4: LC-MS/MS Instrumental Parameters

Parameter	Setting
Liquid Chromatograph	Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column	C18 column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 μ m)
Mobile Phase A	10 mM ammonium acetate in water
Mobile Phase B	Acetonitrile/Methanol (50:50, v/v)
Flow Rate	0.5 mL/min
Gradient	Isocratic with 95% B
Injection Volume	5 μ L
Ion Source	Electrospray Ionization (ESI), positive mode
MS/MS Transitions	To be determined by direct infusion of a 4-MPD standard.

Method Validation for LC-MS/MS: A full method validation should be performed and should include an assessment of accuracy, precision, specificity, limit of quantification, linearity, recovery, and matrix effects.[\[20\]](#)[\[21\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-MPD.[\[15\]](#)[\[22\]](#)

Table 5: ^1H NMR Spectroscopy Parameters

Parameter	Setting
Spectrometer	400 MHz NMR spectrometer
Sample Preparation	~17 mg/mL in D ₂ O with a reference standard (e.g., TSP)
Pulse Angle	90°
Delay between Pulses	45 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the 4-MPD molecule.[\[23\]](#)

Table 6: Key FTIR Absorption Bands for Synthetic Cathinones

Wavenumber (cm ⁻¹)	Assignment
1700–1674	Carbonyl (C=O) stretching
1605–1580	Aromatic ring (C=C) stretching
2700–2400	Amine salt

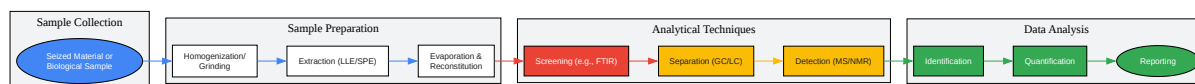
In Vitro Metabolism

Studies using human liver microsomes (HLM) have identified several phase I and phase II metabolites of 4-MPD.[\[17\]](#)[\[18\]](#)[\[24\]](#)

Metabolic Pathways:

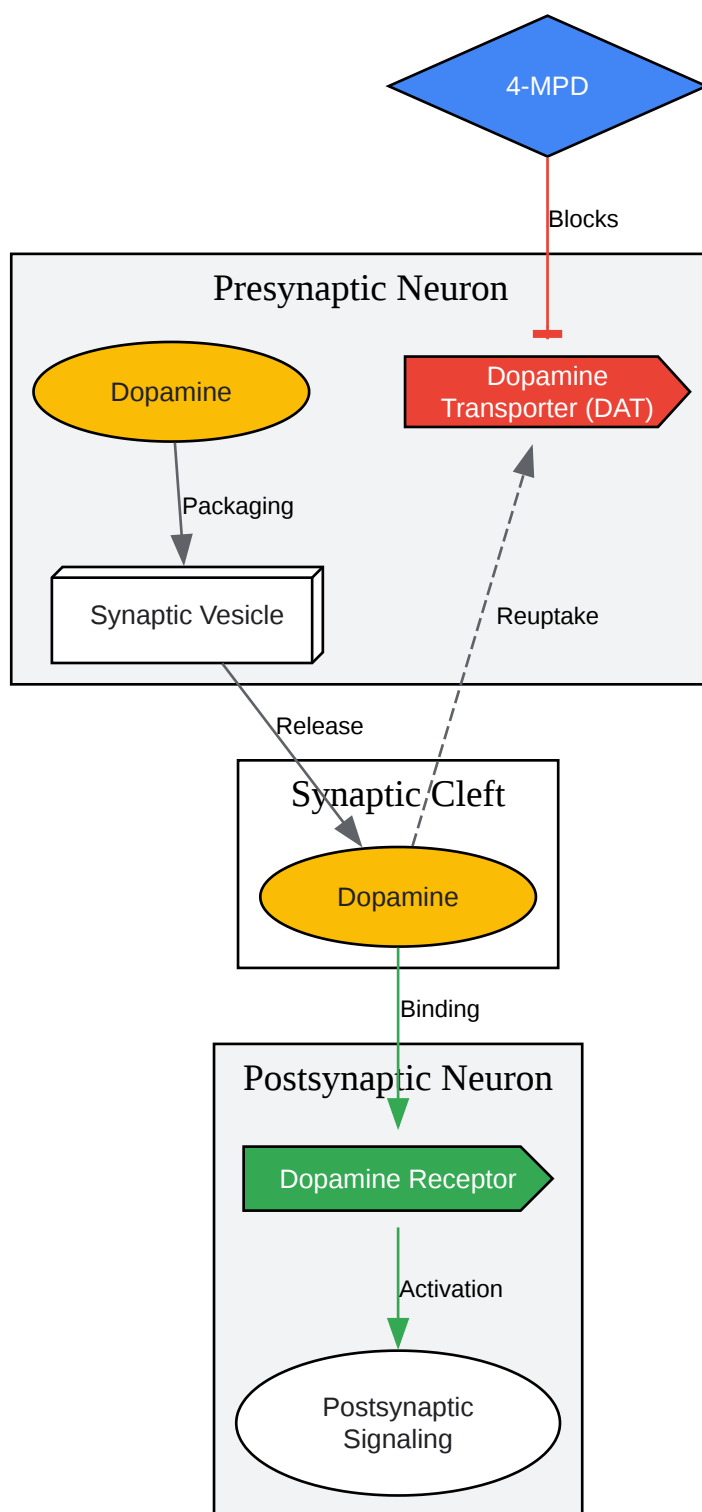
- Phase I: Reduction of the β -keto group, N-demethylation, and hydroxylation of the tolyl group followed by oxidation to a carboxylic acid.[\[17\]](#)
- Phase II: Glucuronidation of hydroxylated metabolites.[\[17\]](#)

Visualizations



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Caption: General analytical workflow for the identification and quantification of 4-MPD.



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